![molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6](/img/structure/B598214.png)
5-Bromo-4-Chromanone
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Overview
Description
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .Physical And Chemical Properties Analysis
5-Bromo-4-Chromanone has a predicted boiling point of 339.4±42.0 °C and a predicted density of 1.621±0.06 g/cm3 .Scientific Research Applications
Anticancer Activity
Chromanone derivatives have been found to exhibit anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them a potential therapeutic agent in cancer treatment.
Antidiabetic Activity
Chromanone derivatives have shown potential as antidiabetic agents . They can help regulate blood sugar levels, which is crucial in managing diabetes.
Antioxidant Activity
Chromanone derivatives have antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer.
Antimicrobial and Antifungal Activity
Chromanone derivatives have been found to have antimicrobial and antifungal properties . This makes them potentially useful in treating various infections caused by bacteria and fungi.
Anti-Inflammatory Activity
Chromanone derivatives can play a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis, and cardiovascular disorders .
Antiviral Activity
Chromanone derivatives have been found to exhibit antiviral activity . They can inhibit the replication of viruses, making them a potential therapeutic agent in the treatment of viral infections.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .
Mode of Action
This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4-Chromanone are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .
Result of Action
In vitro evaluation has shown that 5-Bromo-4-Chromanone is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .
Action Environment
The action of 5-Bromo-4-Chromanone may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .
properties
IUPAC Name |
5-bromo-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQBLPTSSWLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670469 |
Source
|
Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-Chromanone | |
CAS RN |
1199782-67-6 |
Source
|
Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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